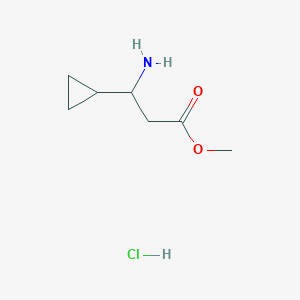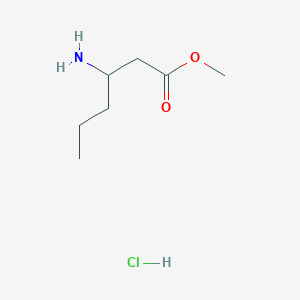
2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride
Vue d'ensemble
Description
2-(1H-Pyrazol-3-yl)-1,3-benzothiazole hydrochloride (PBT) is a heterocyclic aromatic compound containing a pyrazole ring and a benzothiazole ring connected by a carbon-carbon double bond. It is an important chemical compound for its wide range of applications in the fields of chemistry, biochemistry, and medicine. PBT is known for its excellent solubility and stability in aqueous solutions, making it an ideal compound for use in research and laboratory experiments.
Applications De Recherche Scientifique
2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride has been used in a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, such as heterocyclic compounds, pharmaceuticals, and agrochemicals. This compound has also been used as an intermediate in the synthesis of various drugs, such as anticonvulsants, antidepressants, and anti-inflammatory agents. Additionally, this compound has been used in the synthesis of various polymers and materials, such as polyurethanes, polycarbonates, and polyesters.
Mécanisme D'action
2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride is known to act as an inhibitor of enzymes, such as cyclooxygenase and 5-lipoxygenase. It is thought to act by binding to the active site of these enzymes and preventing the binding of their substrates. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as phospholipase A2, and to inhibit the production of inflammatory mediators, such as prostaglandins.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and leukotrienes. Additionally, this compound has been shown to have anti-inflammatory, analgesic, and antipyretic effects. Furthermore, this compound has been shown to have anticonvulsant, anxiolytic, and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride has several advantages for use in lab experiments. It is highly soluble in water, making it easy to use in solutions. Additionally, this compound is stable in aqueous solutions, making it suitable for use in long-term experiments. Furthermore, this compound is relatively inexpensive, making it a cost-effective compound for use in research.
However, there are several limitations to the use of this compound in lab experiments. It is not very soluble in organic solvents, making it difficult to use in organic synthesis. Additionally, this compound is not very stable in organic solutions, making it unsuitable for use in long-term experiments. Furthermore, this compound is not very soluble in lipids, making it difficult to use in studies involving lipid-based systems.
Orientations Futures
The potential applications of 2-(1H-Pyrazol-3-Yl)-1,3-Benzothiazole Hydrochloride are vast and varied. Further research is needed to fully explore the potential of this compound. Potential future directions include the development of new synthesis methods, the exploration of new uses in medicine and biotechnology, and the development of new materials and polymers. Additionally, further research is needed to explore the mechanism of action of this compound and to identify new biochemical and physiological effects. Finally, further research is needed to identify new advantages and limitations of this compound for use in lab experiments.
Propriétés
IUPAC Name |
2-(1H-pyrazol-5-yl)-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S.ClH/c1-2-4-9-7(3-1)12-10(14-9)8-5-6-11-13-8;/h1-6H,(H,11,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCAQPJKCWPSGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=NN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[2-Methoxy-2-(4-methylphenyl)ethyl]piperazine](/img/structure/B1470881.png)
![methyl 2-[2-(aminomethyl)-1H-imidazol-1-yl]acetate dihydrochloride](/img/structure/B1470882.png)


![2-Chloro-N-{10,14-dioxa-4-thia-6-azatricyclo[7.5.0.0,3,7]tetradeca-1(9),2,5,7-tetraen-5-yl}acetamide](/img/structure/B1470885.png)
![Methyl 3-[(piperidin-2-ylmethyl)sulfonyl]propanoate hydrochloride](/img/structure/B1470887.png)
![2-Phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1,3,4-oxadiazole hydrochloride](/img/structure/B1470889.png)
![1-phenyl-5-[(pyrrolidin-2-ylmethyl)sulfanyl]-1H-1,2,3,4-tetrazole hydrochloride](/img/structure/B1470890.png)
![(4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1470891.png)
![Methyl 3-[5-oxo-4-(propan-2-yl)-2-(trifluoromethyl)-2,5-dihydro-1,3-oxazol-2-yl]propanoate](/img/structure/B1470893.png)

